molecular formula C19H21ClN2O3 B6131791 3-chloro-4-ethoxy-N-[4-(4-morpholinyl)phenyl]benzamide

3-chloro-4-ethoxy-N-[4-(4-morpholinyl)phenyl]benzamide

Cat. No.: B6131791
M. Wt: 360.8 g/mol
InChI Key: NRBADJQKYNIKIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-ethoxy-N-[4-(4-morpholinyl)phenyl]benzamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase. It is a potential anticancer drug that has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in scientific research.

Mechanism of Action

3-chloro-4-ethoxy-N-[4-(4-morpholinyl)phenyl]benzamide inhibits the activity of Aurora A kinase, which is a key regulator of cell division. Aurora A kinase is overexpressed in many types of cancer and is associated with poor prognosis. By inhibiting Aurora A kinase, this compound disrupts cell division and induces apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been found to induce mitotic arrest and apoptosis in cancer cells. It also inhibits the phosphorylation of histone H3, which is a marker of mitotic entry. This compound has been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent.

Advantages and Limitations for Lab Experiments

3-chloro-4-ethoxy-N-[4-(4-morpholinyl)phenyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for Aurora A kinase. However, its solubility and stability can be a limitation for some experiments, and its high cost may limit its availability for some researchers.

Future Directions

3-chloro-4-ethoxy-N-[4-(4-morpholinyl)phenyl]benzamide has several potential future directions for scientific research. It could be studied in combination with other anticancer drugs to enhance its efficacy. It could also be used in combination with imaging techniques to monitor its distribution and activity in vivo. Additionally, this compound could be further modified to improve its solubility and stability, making it more accessible for researchers.

Synthesis Methods

The synthesis of 3-chloro-4-ethoxy-N-[4-(4-morpholinyl)phenyl]benzamide involves several steps, including the condensation of 4-morpholinylbenzaldehyde with 3-chloro-4-ethoxyaniline, followed by the acylation of the resulting product with benzoyl chloride. The final product is obtained by recrystallization from ethanol.

Scientific Research Applications

3-chloro-4-ethoxy-N-[4-(4-morpholinyl)phenyl]benzamide has been extensively studied for its potential as an anticancer drug. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. This compound has also been found to be effective in reducing tumor growth in animal models.

Properties

IUPAC Name

3-chloro-4-ethoxy-N-(4-morpholin-4-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3/c1-2-25-18-8-3-14(13-17(18)20)19(23)21-15-4-6-16(7-5-15)22-9-11-24-12-10-22/h3-8,13H,2,9-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBADJQKYNIKIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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